molecular formula C12H10N2O2 B142858 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile CAS No. 214476-07-0

7-Ethoxy-4-hydroxyquinoline-3-carbonitrile

Cat. No. B142858
M. Wt: 214.22 g/mol
InChI Key: KCRWFINJQDRSKE-UHFFFAOYSA-N
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Description

The compound 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are often synthesized for their potential use as inhibitors of various enzymes or receptors, as well as for their antimicrobial properties.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various synthetic routes. For instance, the synthesis of 7-substituted isoquinoline-4-carbonitriles involves the introduction of substituents at the 7-position of the isoquinoline scaffold, which can influence the biological activity of these molecules . Another method includes a one-pot three-component condensation using a green catalyst in PEG-400, which is an efficient and environmentally friendly approach for synthesizing tetrahydroquinoline derivatives . Additionally, a four-component one-pot reaction in a basic ionic liquid has been reported to yield N2-substituted tetrahydroquinoline-3-carbonitriles with good to excellent yields .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques and theoretical calculations. For example, a fluorescent quinoline derivative containing a 1,2,3-triazole moiety was investigated for its structural parameters using density functional theory (DFT) calculations, which were complemented by spectroscopic methods such as FT-IR and NMR . The X-ray diffraction method has also been used to confirm the structure of certain quinoline derivatives .

Chemical Reactions Analysis

Quinoline derivatives can participate in a variety of chemical reactions. The introduction of different substituents can lead to the formation of compounds with varying biological activities. For instance, the reaction of cyclohexanones with cyanothioacetamide yielded hexahydroquinoline carbonitriles with a thioxo group . The chemical reactivity of these compounds can be further studied to understand their interaction with biological targets or other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are crucial for their potential applications. The fluorescent properties of a quinoline derivative were studied, showing absorption and emission bands in specific ranges, which could be useful for photophysical applications . The solvatochromic methods were used to determine the ground and excited state dipole moments, indicating the compound's interaction with different solvents . Additionally, the antimicrobial activity of 6-methoxyquinoline-3-carbonitrile derivatives was evaluated, with some compounds showing moderate activities against a range of organisms .

Scientific Research Applications

Corrosion Inhibition

7-Ethoxy-4-hydroxyquinoline-3-carbonitrile and its derivatives have been studied for their corrosion inhibition properties. A computational study investigated the adsorption and corrosion inhibition properties of various quinoline derivatives on iron, exploring the relationship between corrosion inhibition and global reactivity descriptors (Erdoğan et al., 2017). Similarly, the effectiveness of these derivatives as green corrosion inhibitors for mild steel in acidic mediums was confirmed through electrochemical, SEM, AFM, and XPS studies (Singh et al., 2016).

Synthesis of New Derivatives

Research has also focused on synthesizing new derivatives of quinoline for various applications. Gomaa (2003) synthesized new substituted cinnoline and benzo[h]cinnoline derivatives, starting from tetrahalo-1,4-benzoquinones (Gomaa, 2003). Another study by Ukrainets et al. (2007) explored the reaction of 2-ethoxycarbonylmethyl-4H-3,1-benzoxazin-4-one with malononitrile (Ukrainets et al., 2007).

Antimicrobial Activity

Some studies have evaluated the antimicrobial potential of quinoline derivatives. For example, Hagrs et al. (2015) synthesized new 6-methoxyquinoline-3-carbonitrile derivatives and assessed their antimicrobial activity against a range of bacteria and fungi (Hagrs et al., 2015). Another study synthesized new pyran derivatives of 8-hydroxyquinoline and evaluated their antibacterial activity against various Gram-positive and Gram-negative bacteria (Rbaa et al., 2019).

Epidermal Growth Factor Receptor Inhibition

A notable application in the medical field is the synthesis of 4-anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor (EGF-R) kinase. These compounds have shown effectiveness comparable to 4-anilinoquinazoline-based inhibitors (Wissner et al., 2000).

Future Directions

The future directions for the use and study of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile are not specified in the available resources. Given its availability for research purposes , it may have potential applications in various scientific fields.

properties

IUPAC Name

7-ethoxy-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-16-9-3-4-10-11(5-9)14-7-8(6-13)12(10)15/h3-5,7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRWFINJQDRSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethoxy-4-hydroxyquinoline-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Wissner, E Overbeek, MF Reich… - Journal of medicinal …, 2003 - ACS Publications
… 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile (9b). This compound was prepared from 10.0 g of 7b and ethyl (ethoxymethylene)cyanoacetate using the method described above for 9c …
Number of citations: 347 pubs.acs.org

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